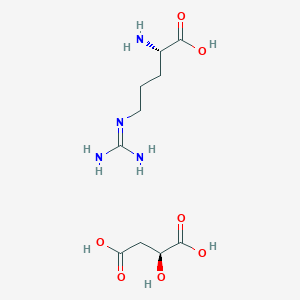![molecular formula C13H11BrMgO B1590732 Bromo[3-(fenilmetoxi)fenil]magnesio CAS No. 36281-96-6](/img/structure/B1590732.png)
Bromo[3-(fenilmetoxi)fenil]magnesio
Descripción general
Descripción
Synthesis Analysis
Phenylmagnesium bromide, a similar compound, is prepared by the reaction of bromobenzene with magnesium metal . It is commercially available as solutions of diethyl ether or tetrahydrofuran (THF) . Laboratory preparation involves treating bromobenzene with magnesium metal, usually in the form of turnings . A small amount of iodine may be used to activate the magnesium to initiate the reaction .Molecular Structure Analysis
Although phenylmagnesium bromide is routinely represented as C6H5MgBr, the molecule is more complex . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent . Thus, the Mg is tetrahedral and obeys the octet rule .Chemical Reactions Analysis
Phenylmagnesium bromide is a Grignard reagent . It is often used as a synthetic equivalent for the phenyl “Ph-” synthon . It is involved in the synthesis of end-functionalized regioregular poly (3-alkylthiophene)s, 1,3,3-trimethyl-6-phenyl-2-oxabicyclo [2.2.2]octan-6-ol, o-substituted benzophenones and 6-benzyl-1,3,3-trimethyl-2-oxabicyclo [2.2.2]octan-6-ol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.34 . It is a 1.0 M solution in THF with a boiling point of 65-67 °C and a density of 1.013 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Síntesis de poli(3-alquiltiofenos) regioregulares
El bromuro de [3-(benciloxi)fenil]magnesio se utiliza en la síntesis de poli(3-alquiltiofenos) regioregulares con funcionalidad terminal. Estos polímeros son significativos en el campo de la electrónica orgánica debido a sus propiedades semiconductoras, que son esenciales para aplicaciones como transistores de efecto de campo orgánico (OFET) y células fotovoltaicas orgánicas (OPV) .
Generación de aminas secundarias
Este compuesto también se emplea en la monoalquilación de aminas primarias alifáticas para generar aminas secundarias a través de la reacción de Grignard. Las aminas secundarias tienen un uso generalizado en la síntesis orgánica y como intermediarios en la producción de productos farmacéuticos, agroquímicos y colorantes .
Preparación de alcoholes terciarios
El compuesto se puede utilizar para preparar alcoholes terciarios reaccionando con cetonas como la benzofenona. Esta reacción es un ejemplo clásico de una reacción de Grignard, que es fundamental en la química orgánica para construir alcoholes complejos a partir de precursores más simples .
Formación de trifenilmetanol
De manera similar, se puede utilizar en variaciones de la reacción de Grignard con benzofenona para formar trifenilmetanol. El trifenilmetanol es un compuesto importante utilizado en la investigación y aplicaciones industriales debido a su papel como intermedio y sus propiedades como ácido orgánico sólido .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDMSRNJRWBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36281-96-6 | |
| Record name | 36281-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)











